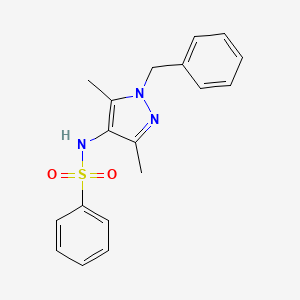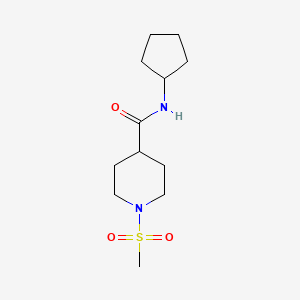![molecular formula C9H9Cl2NO4S B5880418 N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine, also known as DCMG or Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of signaling molecules that mediate inflammation and pain. In addition to its clinical applications, Diclofenac has also been extensively studied for its biochemical and physiological effects, as well as its potential as a research tool for the study of COX enzymes and related pathways.
Mecanismo De Acción
The mechanism of action of Diclofenac involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation and pain. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
In addition to its clinical applications, Diclofenac has also been extensively studied for its biochemical and physiological effects. Diclofenac has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Diclofenac in lab experiments include its potency and selectivity for COX enzymes, as well as its well-established safety profile. However, Diclofenac may have limitations in certain experimental settings, such as those involving the study of other pathways or the use of animal models.
Direcciones Futuras
There are several future directions for the study of Diclofenac and related compounds. One area of research is the development of more selective COX inhibitors that can target specific isoforms of COX enzymes. Another area of research is the study of the role of COX enzymes in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of Diclofenac in combination with other drugs or therapies may have potential synergistic effects that could be explored in future research.
Métodos De Síntesis
The synthesis of Diclofenac involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to yield Diclofenac as a white crystalline powder. The chemical structure of Diclofenac is shown below:
Aplicaciones Científicas De Investigación
Diclofenac has been widely used as a research tool for the study of COX enzymes and related pathways. It has been shown to inhibit both COX-1 and COX-2 enzymes, with a higher selectivity for COX-2. This makes Diclofenac a valuable tool for the study of the role of COX enzymes in inflammation, pain, and other physiological processes.
Propiedades
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-12(5-9(13)14)17(15,16)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDGTBXYSAQMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)




![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)